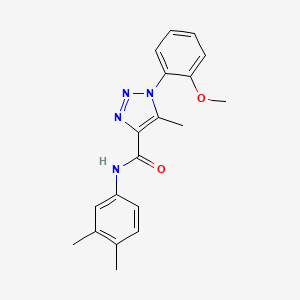
N-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the triazole family, known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific triazole derivative, highlighting its synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.4 g/mol
- CAS Number : 866896-19-7
Synthesis
The synthesis of this compound involves several steps:
- Preparation of Phenylazide : A mixture of dimethylaniline and sodium nitrite is reacted in acidic conditions to form phenylazide.
- Formation of Triazole : The phenylazide is treated with ethyl acetoacetate in DMSO to yield the triazole compound.
- Crystallization : The product is purified through crystallization from ethanol.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, showing notable cytotoxic effects. The IC50 values indicate effective inhibition of cell proliferation in certain cancer types.
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A431 (Human Epidermoid Carcinoma) | 1.98 ± 1.22 | |
| Jurkat (T-cell Leukemia) | <10 |
These results suggest that the presence of the triazole ring and specific substituents on the phenyl groups are crucial for enhancing anticancer activity.
The mechanism by which this compound exerts its effects may involve:
- Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells by modulating key signaling pathways.
- Inhibition of Bcl-2 Protein : It interacts with Bcl-2 protein, which is known to regulate apoptosis, thereby enhancing cell death in malignant cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring significantly enhances cytotoxicity.
- Methoxy Group Contribution : The methoxy group at the para position appears to further increase biological activity by influencing electronic properties and steric factors.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Human Leukemic Cells : In a study involving human leukemic T-cells, the compound exhibited selective cytotoxicity at nanomolar concentrations, demonstrating its potential as a targeted therapeutic agent .
- Comparative Analysis with Standard Drugs : When compared with standard anticancer drugs like doxorubicin, this triazole derivative showed comparable or superior activity against specific cancer cell lines .
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-9-10-15(11-13(12)2)20-19(24)18-14(3)23(22-21-18)16-7-5-6-8-17(16)25-4/h5-11H,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVYVWBXKSTNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














